![molecular formula C28H37N3O3S2 B2708123 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476320-50-0](/img/structure/B2708123.png)
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide
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Description
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C28H37N3O3S2 and its molecular weight is 527.74. The purity is usually 95%.
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Scientific Research Applications
- Compound X has been evaluated for its antimicrobial potential against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The turbidimetric method revealed that certain derivatives (d1, d2, and d3) exhibit promising antimicrobial activity .
- In the fight against cancer, compound X has been tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, derivatives d6 and d7 demonstrated significant anticancer activity .
- Given the rising antimicrobial and anticancer drug resistance, compound X’s pharmacological activities offer hope. It may serve as a lead compound for rational drug design .
- The heterocyclic thiazole nucleus, present in compound X, has a rich history of medicinal properties. These include anti-inflammatory, antibacterial, antifungal, and antitubercular activities .
Antimicrobial Activity
Anticancer Properties
Drug Resistance Mitigation
Thiazole Nucleus as a Medicinal Scaffold
Coordination Polymers and Metal Complexes
properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3S2/c1-19(2)16-31(17-20(3)4)36(33,34)24-14-10-22(11-15-24)26(32)30-27-29-25(18-35-27)21-8-12-23(13-9-21)28(5,6)7/h8-15,18-20H,16-17H2,1-7H3,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQJNLZTQYFLAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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